10H-Phenothiazine 5,5-dioxide
CAS No.: 1209-66-1
Cat. No.: VC20946128
Molecular Formula: C12H9NO2S
Molecular Weight: 231.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209-66-1 |
|---|---|
| Molecular Formula | C12H9NO2S |
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | 10H-phenothiazine 5,5-dioxide |
| Standard InChI | InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H |
| Standard InChI Key | ZAYUOSICZWFJSW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O |
Introduction
Chemical Identity and Nomenclature
10H-Phenothiazine 5,5-dioxide (CAS: 1209-66-1) is a tricyclic heterocyclic compound characterized by a central thiazine ring with two attached benzene rings, where the sulfur atom is oxidized to a sulfone group. The compound has several synonyms in scientific literature, reflecting its structural characteristics.
Identification Parameters
The compound possesses specific identification parameters that establish its chemical identity and enable its accurate classification in chemical databases and literature.
Structural Identifiers
For computational chemistry and database purposes, 10H-Phenothiazine 5,5-dioxide is represented by specific structural identifiers that encode its molecular structure.
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H |
| Standard InChIKey | ZAYUOSICZWFJSW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O |
| These identifiers provide a standardized way to represent the molecular structure of 10H-Phenothiazine 5,5-dioxide in chemical databases and computational systems. |
Physical and Chemical Properties
10H-Phenothiazine 5,5-dioxide exhibits distinct physical and chemical properties that influence its behavior in various applications and synthetic procedures.
Physical Properties
The basic physical characteristics of 10H-Phenothiazine 5,5-dioxide are important for its identification, handling, and potential applications.
Chemical Reactivity
The chemical reactivity of 10H-Phenothiazine 5,5-dioxide is significantly influenced by the sulfone group and the secondary amine functionality.
The presence of the sulfone group (S(=O)₂) in the central thiazine ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule. This electronic characteristic distinguishes it from the parent phenothiazine compound, which contains a sulfide (S) bridge instead .
Unlike phenothiazine, which possesses an endocyclic lone pair on the sulfur atom, 10H-Phenothiazine 5,5-dioxide lacks this feature due to the oxidation of sulfur to the sulfone state. This structural difference significantly alters its electronic properties and chemical behavior .
The N-H group at the 10-position represents a reactive site that can undergo various substitution reactions, similar to other phenothiazine derivatives. This reactivity allows for the synthesis of N-substituted derivatives with modified properties .
Synthesis Methods
The synthesis of 10H-Phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. Several synthetic routes have been developed and optimized to prepare this compound with high purity.
Oxidation of Phenothiazine
The most common synthetic approach involves the controlled oxidation of phenothiazine or its derivatives using hydrogen peroxide in acidic conditions.
A general procedure for the synthesis involves:
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Dissolving substituted 10H-phenothiazine (0.01 mol) in glacial acetic acid (20.0 mL)
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Adding 30% hydrogen peroxide (5.0 mL) to the solution
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Refluxing the mixture for approximately 15-20 minutes at 50-60°C
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Adding a second portion of hydrogen peroxide (5.0 mL)
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Continuing refluxing for about 4 hours
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Pouring the reaction mixture into crushed ice
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Filtering and washing the precipitate with water
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Crystallizing the product from ethanol
This oxidation method selectively targets the sulfur atom in the phenothiazine structure, converting it from sulfide to sulfone while preserving other structural features. The reaction proceeds through the formation of a sulfoxide intermediate before complete oxidation to the sulfone .
Alternative Synthesis Routes
While the direct oxidation of phenothiazine is the most common approach, alternative synthetic routes may involve:
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Smiles rearrangement reactions followed by oxidation, especially for substituted phenothiazine derivatives
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Cyclization reactions of appropriately functionalized diphenylamine derivatives containing sulfur-based functional groups
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Modification of pre-existing phenothiazine sulfoxide compounds through further oxidation
These alternative methods may be preferred for specific substituted derivatives or when particular regiochemistry is desired.
Structural Characteristics
The molecular structure of 10H-Phenothiazine 5,5-dioxide consists of a tricyclic system with distinct conformational features that influence its properties and reactivity.
Molecular Structure
10H-Phenothiazine 5,5-dioxide features a central 1,4-thiazine ring with two benzene rings fused at the 2,3- and 5,6-positions. The sulfur atom at position 5 is oxidized to a sulfone (S(=O)₂) group, with the oxygen atoms projecting above and below the plane of the molecule .
The nitrogen atom at the 10-position exists as a secondary amine (N-H), which serves as a key reactive site for further functionalization. The tricyclic system adopts a non-planar conformation due to the sp³ hybridization of the nitrogen atom and the tetrahedral geometry around the sulfur atom of the sulfone group .
Conformational Analysis
A significant structural feature of 10H-Phenothiazine 5,5-dioxide is its non-planar "butterfly" conformation, inherited from the parent phenothiazine structure but modified by the presence of the sulfone group.
In phenothiazine, the central 1,4-thiazine ring is non-aromatic due to the break in conjugation between the two benzene rings. This results in a bent conformation between the planes of the two benzene rings, commonly described as a "butterfly" geometry .
In 10H-Phenothiazine 5,5-dioxide, the oxidation of the sulfur atom to a sulfone alters this conformation, potentially flattening the structure somewhat compared to phenothiazine due to the different electronic requirements of the sulfone group. This conformational change has significant implications for its electronic properties, particularly its fluorescence behavior .
Spectroscopic and Electronic Properties
The electronic structure of 10H-Phenothiazine 5,5-dioxide gives rise to distinctive spectroscopic properties that differ significantly from those of the parent phenothiazine compound.
Fluorescence Properties
The oxidation state of the sulfur atom in phenothiazine derivatives has a profound impact on their photophysical behavior. While detailed spectroscopic data for 10H-Phenothiazine 5,5-dioxide itself is limited in the search results, research on related compounds provides valuable insights.
Phenothiazine-5,5-dioxide (PTZ(SO₂)) derivatives demonstrate different fluorescence characteristics compared to phenothiazine (PTZ). Specifically, dimers of PTZ(SO₂) function as simple fluorophores, exhibiting direct fluorescence emission without significant involvement of triplet states .
This behavior contrasts with that of phenothiazine, which shows more complex photophysical processes including thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP) due to the presence of the endocyclic lone pair on the sulfur atom .
Electronic Structure
The electronic structure of 10H-Phenothiazine 5,5-dioxide is characterized by:
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Removal of the endocyclic lone pair present in phenothiazine due to oxidation of the sulfur atom
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Electron-withdrawing effect of the sulfone group influencing the entire π-system
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Modified electron distribution compared to phenothiazine
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Changes in the energy gaps between singlet and triplet excited states
These electronic features are particularly relevant for applications in optoelectronic devices and photochemical processes, as they determine the compound's light absorption and emission characteristics.
Biological Activities and Applications
10H-Phenothiazine 5,5-dioxide demonstrates several biological activities that make it relevant for pharmaceutical and biochemical applications.
Antioxidant Properties
One of the notable biological activities of 10H-Phenothiazine 5,5-dioxide is its antioxidant capability. The compound acts as an antioxidant by scavenging free radicals, which may provide protective effects against oxidative stress in biological systems.
Research has identified 10H-Phenothiazine 5,5-dioxide as a potential ferroptosis inhibitor. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and compounds that inhibit this process have potential therapeutic applications in conditions involving oxidative damage.
Antimicrobial Activity
Phenothiazine derivatives, including their sulfone variants, have been investigated for antimicrobial properties. While specific antimicrobial data for 10H-Phenothiazine 5,5-dioxide itself is limited in the search results, related compounds in this class have shown activity against various microorganisms .
Research on phenothiazine sulfones includes antimicrobial evaluation, suggesting potential applications in combating bacterial infections. The structural modifications, particularly the oxidation state of the sulfur atom, may influence the antimicrobial efficacy of these compounds .
Materials Science Applications
Beyond biological applications, 10H-Phenothiazine 5,5-dioxide has potential uses in materials science, particularly in optoelectronic devices. The unique electronic properties resulting from its modified structure make it relevant for:
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Development of organic light-emitting diodes (OLEDs)
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Photosensitizers in photochemical processes
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Components in other electronic and optical devices
The compound's fluorescence properties and electronic characteristics contribute to its value in these applications.
Comparative Analysis with Related Compounds
A comparative analysis of 10H-Phenothiazine 5,5-dioxide with related compounds provides valuable insights into the effects of structural modifications on chemical and biological properties.
Comparison with Phenothiazine
The oxidation of the sulfur atom in phenothiazine to form 10H-Phenothiazine 5,5-dioxide results in several significant differences:
Derivatives and Structural Modifications
Various derivatives of 10H-Phenothiazine 5,5-dioxide have been synthesized through structural modifications, particularly at the N-10 position. These modifications can significantly alter the properties and applications of the resulting compounds.
For example, (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid represents a derivative where an acetic acid moiety is attached to the nitrogen atom at position 10. Such N-substituted derivatives may exhibit different biological activities and physicochemical properties compared to the parent 10H-Phenothiazine 5,5-dioxide.
Similarly, 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide features additional functionalization with a methylsulfonyl group at the 2-position of the phenothiazine ring system, further modifying its properties and potential applications.
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